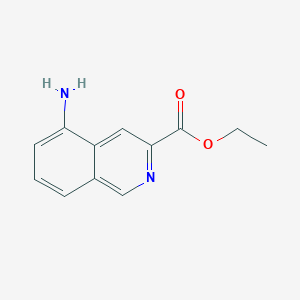

Ethyl 5-aminoisoquinoline-3-carboxylate

Overview

Description

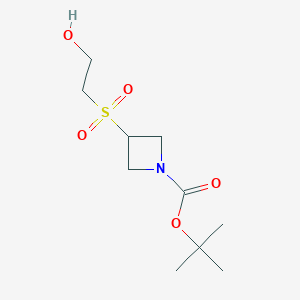

Ethyl 5-aminoisoquinoline-3-carboxylate is an organic compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 g/mol .

Molecular Structure Analysis

The molecular structure of Ethyl 5-aminoisoquinoline-3-carboxylate is provided by PubChem . The InChI string isInChI=1S/C12H12N2O2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2,13H2,1H3 and the Canonical SMILES string is CCOC(=O)C1=CC2=C(C=CC=C2N)C=C1 . Physical And Chemical Properties Analysis

Ethyl 5-aminoisoquinoline-3-carboxylate has a molecular weight of 216.24 g/mol . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications

Chemical Structure and Mechanism of Action

Isoquinoline derivatives, such as trabectedin (ET-743), demonstrate a unique mechanism of action by interacting with the minor groove of the DNA double helix. This interaction triggers a cascade of events interfering with transcription factors, DNA binding proteins, and DNA repair pathways. Trabectedin's antitumor activity may also involve modulation of cytokine and chemokine production, suggesting potential in altering the tumor microenvironment (D’Incalci & Galmarini, 2010).

Pharmacological and Biological Activities

Isoquinoline N-oxide alkaloids, extracted from various plant species, have shown a wide range of biological activities, including antimicrobial, antibacterial, and antitumor effects. Over 200 active compounds have been identified, highlighting the significance of isoquinoline derivatives in drug discovery and their potential as leads for developing new therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2015).

Potential Applications and Research Directions

The versatility of isoquinoline derivatives in medicinal chemistry is evident from their role in synthesizing antimalarial agents, such as 8-aminoquinolines, which target critical survival stages of Plasmodium parasites. Research into optimizing the therapeutic index of these compounds, by reducing hemolytic toxicity particularly in G6PD-deficient patients, underscores the ongoing efforts to enhance their clinical utility while minimizing adverse effects (Myint et al., 2011).

Safety and Hazards

properties

IUPAC Name |

ethyl 5-aminoisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAJEYCTSBLRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=CC=C(C2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281113 | |

| Record name | Ethyl 5-amino-3-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-aminoisoquinoline-3-carboxylate | |

CAS RN |

1092351-97-7 | |

| Record name | Ethyl 5-amino-3-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092351-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-3-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)

![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)

![(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409439.png)

![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)

![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)